molecular formula C7H4FN B1333629 1-Fluoro-4-isocyanobenzene CAS No. 24075-34-1

1-Fluoro-4-isocyanobenzene

Cat. No. B1333629
CAS RN: 24075-34-1
M. Wt: 121.11 g/mol
InChI Key: FEUHGXVGNQTPGQ-UHFFFAOYSA-N
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Description

1-Fluoro-4-isocyanobenzene is a compound that is part of the fluoroaromatic family, characterized by the presence of fluorine atoms attached to an aromatic benzene ring. The presence of the isocyanate group (-N=C=O) at the para position relative to the fluorine atom adds to the chemical reactivity of the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of fluoroaromatic compounds can be complex due to the reactivity of the fluorine atom. In the case of 1-Fluoro-4-isocyanobenzene, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized through various methods. For example, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves the use of IR, 1H NMR, and EI mass spectral analysis for identification, with the structure confirmed by X-ray crystallographic studies . This suggests that similar analytical techniques could be employed in the synthesis of 1-Fluoro-4-isocyanobenzene to ensure the purity and structure of the compound.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds is often elucidated using X-ray crystallography, as seen in the study of 1,2,3,5-tetrafluorobenzene . The crystal structure of this compound shows a layered monoclinic structure with C–H⋯F–C interactions. These weak intermolecular interactions play a significant role in the crystal packing of non-polar compounds. Similarly, for 1-Fluoro-4-isocyanobenzene, one would expect the isocyanate group to influence the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

The reactivity of fluoroaromatic compounds is often influenced by the electronegativity of the fluorine atoms and the presence of other functional groups. The isocyanate group in 1-Fluoro-4-isocyanobenzene is highly reactive and can participate in various chemical reactions, such as nucleophilic addition or cycloaddition reactions. Although the specific reactions of 1-Fluoro-4-isocyanobenzene are not discussed in the provided papers, the studies of related fluoroaromatic compounds can give insights into its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms and their interaction with other atoms in the molecule. For instance, the crystal structure of fluorobenzene shows that C-H...F interactions have a structure-directing ability similar to C-H...H interactions in benzene . Infrared spectroscopy of anionic hydrated fluorobenzenes reveals that fluorination affects the binding sites for water molecules, indicating that the physical properties such as solubility and boiling point could be altered by the degree of fluorination . These findings suggest that 1-Fluoro-4-isocyanobenzene would also exhibit unique physical and chemical properties due to the combined effects of the fluorine atom and the isocyanate group.

Scientific Research Applications

Photochemistry in Gas Phase

1-Fluoro-4-isocyanobenzene, as part of the fluorotrifluoromethylbenzenes group, has been studied for its photochemical properties in the gas phase. This research found that the photolysis of this compound at various excitation wavelengths resulted in different quantum yields for isomerization. An increase in pressure showed varying effects on the quantum yields of different isomers, suggesting potential applications in photochemistry and molecular studies (Al-ani, 1973).

Molecular Rearrangements with Cysteine

Another research domain involves exploring molecular rearrangements, such as the reaction of 1-Fluoro-4-isocyanobenzene with cysteine. This reaction was part of a broader study examining the mechanism of action of toxicants functioning as alkylating agents, highlighting its significance in toxicology and chemical biology (Burchfield, 1958).

Serum Amino Acids Determination

In clinical chemistry, the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids, including studies on 1-Fluoro-4-isocyanobenzene, has been investigated for its potential in serum amino acids assay procedures. This research can impact the field of biochemical analysis and diagnostics (Rapp, 1963).

Tumor Promotion Studies

Research has also explored the potential of 1-Fluoro-4-isocyanobenzene in tumor promotion studies. Studies have shown that compounds in this category can act as potent tumor-promoting agents, providing insights into carcinogenic mechanisms and the role of chemical compounds in cancer research (Bock et al., 1969).

Spectroscopic Analysis

The compound has also been a subject of interest in spectroscopic analysis. Studies have been conducted on the laser Raman and infrared spectra of 1-Fluoro-4-isocyanobenzene, aiding in understanding its molecular structure and properties. Such research is crucial in analytical chemistry and material science (Ansari & Verma, 1979).

Safety And Hazards

Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1-fluoro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUHGXVGNQTPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370511
Record name 1-fluoro-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-isocyanobenzene

CAS RN

24075-34-1
Record name 1-fluoro-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-isocyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Boda, JK Ega, K Siddoju - Rasayan Journal of Chemistry, 2022 - search.ebscohost.com
… ABSTRACT In this context, we describe the efficiency of this catalyst towards green organic synthesis has been studied by carrying out a mixture of 1-fluoro-4-isocyanobenzene (1), 6-…
Number of citations: 2 search.ebscohost.com
JKE Prasad Boda, K Siddoju - rasayanjournal.co.in
… ABSTRACT In this context, we describe the efficiency of this catalyst towards green organic synthesis has been studied by carrying out a mixture of 1-fluoro-4-isocyanobenzene (1), 6-…
Number of citations: 0 rasayanjournal.co.in
Y Yuan, W Dong, X Gao, H Gao, X Xie… - The Journal of Organic …, 2018 - ACS Publications
… The crude product was purified by reduced pressure distillation (or silica gel column chromatography) to give 1-fluoro-4-isocyanobenzene as a yellow green liquid (2.7 g, 49% yield, 12 …
Number of citations: 20 pubs.acs.org
KL Murphy - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
CC Tran, S Kawaguchi, Y Kobiki… - The Journal of …, 2019 - ACS Publications
Using tetraaryllead compounds (PbAr 4 ) as arylating reagents, isocyanides undergo selective diarylation in the presence of palladium catalysts such as Pd(OAc) 2 or Pd(PPh 3 ) 4 to …
Number of citations: 10 pubs.acs.org
GF Golaa, G Di Venosab, DA Sáenzb, GH Calvob… - pdfs.semanticscholar.org
… 2-((4-fluorophenyl)amino)-2-oxoethyl-N-(benzyloxycarbonyl)-5-aminolevulinate (3f) Compound 3f was obtained from 60 mg of 2 (0.23 mmol) and 1-fluoro-4-isocyanobenzene. The …
Number of citations: 4 pdfs.semanticscholar.org
CC Tran - 2020 - omu.repo.nii.ac.jp
This thesis deals with the studies conducted during October 2017 to September 2020 under the guidance of Professor Akiya Ogawa at the Department of Applied Chemistry, Graduate …
Number of citations: 3 omu.repo.nii.ac.jp
R Hossein Nia, Z Taati… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… Boda et al. have described the reaction between 1-fluoro-4-isocyanobenzene, 6-aminonicotinic acid and substituted 1H-indole-3-carbaldehyde in distilled water, porous Au/TiO 2 …
Number of citations: 3 www.tandfonline.com
M Dichiara, QJ Simpson, A Quotadamo… - ACS Infectious …, 2023 - ACS Publications
Leishmaniasis is a collection of diseases caused by more than 20 Leishmania parasite species that manifest as either visceral, cutaneous, or mucocutaneous leishmaniasis. Despite the …
Number of citations: 1 pubs.acs.org
T Wu, A Nagle, K Kuhen, K Gagaring… - Journal of medicinal …, 2011 - ACS Publications
… way: To a stirred solution of 2-aminopyrazine (683 mg, 7.18 mmol) in 50 mL of MeOH were added 4-fluorobenzaldehyde (1.16 mL, 10.8 mmol) and 1-fluoro-4-isocyanobenzene (1.0 g, …
Number of citations: 111 pubs.acs.org

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